Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an azidomethyl group attached to the imidazo[1,2-a]pyridine core. The presence of the azidomethyl group imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by sodium hydroxide and provides a quantitative yield in a short time . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization at the methyl position .
Industrial Production Methods
Industrial production methods for this compound often involve metal-catalyzed coupling reactions, such as those using copper, iron, gold, ruthenium, and palladium catalysts. These methods, however, require careful control of reaction conditions and the use of environmentally undesirable solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The azidomethyl group can be substituted with other functional groups through radical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for cycloisomerization, molecular iodine for oxidative annulations, and various metal catalysts for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents at the azidomethyl position .
Scientific Research Applications
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate include other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine-5-carboxylate: Lacks the azidomethyl group but shares the core structure.
Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate: Contains a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
The uniqueness of this compound lies in the presence of the azidomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of new heterocyclic compounds and the development of antimicrobial agents .
Properties
Molecular Formula |
C10H9N5O2 |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9N5O2/c1-17-10(16)8-3-2-4-9-13-7(5-12-14-11)6-15(8)9/h2-4,6H,5H2,1H3 |
InChI Key |
BUYHHDVGJJYFGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=CN21)CN=[N+]=[N-] |
Origin of Product |
United States |
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